molecular formula C20H20N2O6S B2440787 Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-94-3

Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2440787
CAS RN: 864857-94-3
M. Wt: 416.45
InChI Key: MNZKLHSREDJTKZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound. This core is substituted with an acetyl group, a carboxamide group, and a carboxylate group. Additionally, it has a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[2,3-c]pyridine core would likely contribute to the rigidity of the molecule, while the carboxamide and carboxylate groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carboxylate group could undergo reactions typical of esters, such as hydrolysis or transesterification. The carboxamide group could participate in reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it would likely be soluble in polar solvents due to the presence of polar carboxamide and carboxylate groups .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds showcases the rich chemistry of heterocyclic compounds. For instance, Bakhite et al. (2005) describe the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds serve as intermediates for further chemical transformations, leading to the synthesis of a variety of pyridothienopyrimidines and benzimidazoles, highlighting the potential for creating diverse molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Application in Microwave-Assisted Synthesis

The use of microwave-assisted synthesis techniques for preparing heterocyclic compounds, as explored by Youssef et al. (2011), indicates advancements in synthetic methodologies. These methods provide better yields in shorter times compared to traditional synthesis, suggesting efficiency improvements in chemical synthesis. Compounds such as 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones demonstrate the potential for novel therapeutic agents or materials with unique properties (Faty, Youssef, & Youssef, 2011).

Potential Biological Activities

While the specific compound was not directly addressed, the literature on related heterocyclic compounds suggests potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, as studied by Bakhite, Abdel-rahman, & Al-Taifi (2004), reveal the ongoing exploration of heterocyclic compounds as bioactive agents. These studies underscore the potential of such compounds in developing new pharmaceuticals and highlight the broader applicability of heterocyclic chemistry in scientific research (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

properties

IUPAC Name

methyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-11(23)22-8-7-12-16(9-22)29-19(17(12)20(25)26-2)21-18(24)15-10-27-13-5-3-4-6-14(13)28-15/h3-6,15H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZKLHSREDJTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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